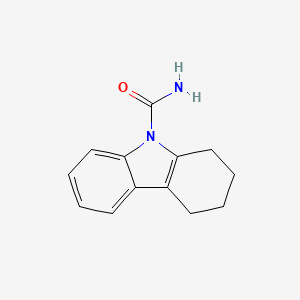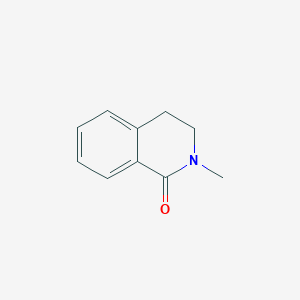
1,2,2-Tribromo-1,1-difluoroethane
Descripción general
Descripción
1,2,2-Tribromo-1,1-difluoroethane is a halogenated hydrocarbon with the molecular formula C₂HBr₃F₂. It is characterized by the presence of three bromine atoms and two fluorine atoms attached to an ethane backbone. This compound is known for its high density and boiling point, making it a significant substance in various chemical applications .
Métodos De Preparación
1,2,2-Tribromo-1,1-difluoroethane can be synthesized through several methods. One common synthetic route involves the bromination of 1,1-difluoroethylene in the presence of a brominating agent such as bromine or hydrogen bromide. The reaction typically occurs under controlled conditions to ensure the selective addition of bromine atoms to the ethane backbone .
Industrial production methods may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The reaction conditions, such as temperature and pressure, are carefully monitored to achieve high purity and efficiency .
Análisis De Reacciones Químicas
1,2,2-Tribromo-1,1-difluoroethane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other halogens or functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes or alkynes.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with chlorine can yield 1,2,2-trichloro-1,1-difluoroethane .
Aplicaciones Científicas De Investigación
1,2,2-Tribromo-1,1-difluoroethane finds applications in various scientific research fields:
Mecanismo De Acción
The mechanism by which 1,2,2-tribromo-1,1-difluoroethane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, leading to specific biochemical pathways being activated or inhibited . These interactions are crucial for understanding the compound’s behavior in various applications.
Comparación Con Compuestos Similares
1,2,2-Tribromo-1,1-difluoroethane can be compared with other halogenated ethanes, such as:
1,2-Dibromo-1,1-difluoroethane: This compound has two bromine atoms and two fluorine atoms, making it less dense and with a lower boiling point compared to this compound.
1,2,2-Trichloro-1,1-difluoroethane: Substituting bromine with chlorine results in different chemical properties and reactivity.
2-Bromo-1,1,1-trifluoroethane: This compound has one bromine atom and three fluorine atoms, offering distinct physical and chemical characteristics.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts unique properties and reactivity compared to its analogs.
Propiedades
IUPAC Name |
1,2,2-tribromo-1,1-difluoroethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr3F2/c3-1(4)2(5,6)7/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEFMZPLMYYHBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Br)(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBr3F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609863 | |
| Record name | 1,2,2-Tribromo-1,1-difluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677-34-9 | |
| Record name | 1,2,2-Tribromo-1,1-difluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline](/img/structure/B3356548.png)

![Furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione](/img/structure/B3356550.png)





![(2Z)-3-(5-Methyl-1,2-oxazol-3-yl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B3356591.png)


![5-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B3356610.png)


